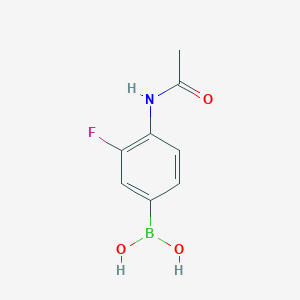

4-Acetamido-3-fluorophenylboronic Acid

説明

特性

IUPAC Name |

(4-acetamido-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBBBRALHOPKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

Preparation of 4-Acetamido-3-fluorophenylboronic acid typically involves:

- Starting from a halogenated fluorinated aniline derivative (such as 4-bromo-2-fluoroaniline or related compounds).

- Protection of the amino group to prevent side reactions during metallation.

- Lithiation (lithium-halogen exchange) to generate an aryl lithium intermediate.

- Reaction with a boron electrophile (e.g., trimethyl borate) to introduce the boronic acid functionality.

- Acidic hydrolysis to yield the boronic acid.

- Finally, acetylation of the amino group to form the acetamido derivative.

Preparation from 4-Bromo-2-fluoroaniline via Lithium–Bromine Exchange

A detailed method reported by Das et al. (2003) describes the synthesis of 4-amino-3-fluorophenylboronic acid, which can be further acetylated to obtain this compound:

Step 1: Protection of the Amino Group

The amino group of 4-bromo-2-fluoroaniline is protected by reaction with trimethylsilyl chloride (TMSCl) in dry tetrahydrofuran (THF) under nitrogen atmosphere. This step prevents the amine from interfering with subsequent lithiation. The reaction is performed at 0°C with slow addition of n-butyllithium (n-BuLi) followed by TMSCl, yielding a trimethylsilyl-protected intermediate with about 47% yield.Step 2: Lithium–Bromine Exchange and Boronation

The protected intermediate is subjected to lithium–bromine exchange by treatment with n-BuLi at low temperature, generating the aryl lithium species. This intermediate is then reacted with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.Step 3: Deprotection and Acetylation

After obtaining 4-amino-3-fluorophenylboronic acid, acetylation of the amino group can be carried out using acetic anhydride or similar acetylating agents to yield this compound.Yield and Characterization

The overall yield for the boronic acid intermediate is around 47%. The product is characterized by NMR and mass spectrometry, confirming the structure and purity. The boronic acid exhibits a relatively low pKa (~7.8 when acetylated), which is advantageous for biological applications.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromo-2-fluoroaniline, n-BuLi, TMSCl, THF, 0°C to RT | TMS-protected intermediate | 47 | Protection of amine |

| 2 | n-BuLi, trimethyl borate, acidic hydrolysis | 4-amino-3-fluorophenylboronic acid | ~47 | Lithiation and boronation |

| 3 | Acetic anhydride or acetylating agent | This compound | Variable | Acetylation of amino group |

This method is well-documented and provides a reliable route to the target compound with moderate yields and good purity.

Alternative Synthetic Route via Bromination, Reduction, and Coupling

A patent describing an industrially scalable method for the synthesis of 3-amino-4-fluorophenylboronic acid, which is closely related and can be adapted for the 4-acetamido derivative, involves:

Step 1: Bromination of o-Fluoronitrobenzene

Bromination introduces a bromine substituent ortho to the fluorine atom on nitrobenzene.Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group, generating 5-bromo-2-fluoroaniline.Step 3: Palladium-Catalyzed Coupling with Tetrahydroxydiboron

The bromo-fluoroaniline undergoes a coupling reaction with tetrahydroxydiboron in the presence of a nickel catalyst (NiCl2(dppp)) and triphenylphosphine under nitrogen atmosphere and heating (~65-70°C). Diisopropyl ethyl amine is used as base, and ethanol as solvent.Step 4: Workup and Purification

The reaction mixture is filtered to remove catalyst, acidified, and extracted multiple times with ethyl acetate. pH adjustments and repeated extractions yield the crude boronic acid, which is purified by vacuum drying.Yield and Purity

The reported yield is around 40-45%, with high purity confirmed by HPLC (99.4%).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-fluoronitrobenzene, bromination agent | Brominated nitrobenzene | - | Bromination at ortho position |

| 2 | Reduction agent (e.g., catalytic hydrogenation) | 5-bromo-2-fluoroaniline | - | Nitro to amino group |

| 3 | NiCl2(dppp), triphenylphosphine, tetrahydroxydiboron, diisopropyl ethyl amine, ethanol, N2, 65-70°C, 6 h | 3-amino-4-fluorophenylboronic acid | 40-45 | Nickel-catalyzed borylation coupling |

| 4 | Acid/base extraction and purification | Purified boronic acid | - | High purity product |

This method is notable for its scalability and use of readily available starting materials, making it suitable for industrial production.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

4-Acetamido-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The acetamido and fluorine substituents can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or alcoholic solvent.

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields phenolic derivatives.

Substitution: Results in substituted acetamido-fluorophenyl derivatives.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: CHBFNO

Molecular Weight: 196.972 g/mol

CAS Number: 626251-12-5

The compound features an acetamido group at the para position and a fluorine atom at the meta position of the phenyl ring, which enhances its reactivity and specificity in chemical reactions.

Organic Synthesis

AFPA serves as a crucial building block in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction. This reaction is essential for constructing complex organic molecules, making AFPA valuable in synthetic organic chemistry.

| Application | Details |

|---|---|

| Reaction Type | Suzuki-Miyaura Coupling |

| Role | Building Block for Biaryl Compounds |

Biological Applications

AFPA has been investigated for its potential as a protease inhibitor. The boronic acid moiety allows it to form reversible covalent bonds with serine and threonine residues in enzymes, which is critical for modulating enzyme activity.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| Glucose Sensing | Forms complexes with glucose, enabling monitoring |

Medicinal Chemistry

In drug development, AFPA is explored for designing enzyme inhibitors and anticancer agents. Its ability to interact with biological targets makes it a candidate for therapies targeting metabolic diseases and cancer.

| Therapeutic Area | Potential Use |

|---|---|

| Cancer Research | Anticancer Agents |

| Diabetes Management | Glucose Monitoring Systems |

Case Study 1: Enzyme Inhibition

Research has demonstrated that AFPA effectively inhibits specific enzymes involved in glucose metabolism. A study showed that AFPA binds to the active site of glucosidases, reducing their activity and potentially aiding in diabetes management .

Case Study 2: Glucose-Sensitive Hydrogels

AFPA has been integrated into glucose-sensitive hydrogels for non-invasive glucose monitoring. The hydrogels change their physical properties in response to glucose levels due to AFPA's ability to form complexes with glucose, showcasing its application in medical diagnostics .

作用機序

The mechanism of action of 4-acetamido-3-fluorophenylboronic acid primarily involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to inhibition of enzyme activity or modification of molecular function. This property is particularly useful in designing enzyme inhibitors and other bioactive compounds .

類似化合物との比較

Comparison with Structural Analogs

Functional Group Variations

Pinacol Ester Derivatives

Pinacol esters of 4-acetamido-3-fluorophenylboronic acid (e.g., CAS 269410-27-7, molecular formula C₁₄H₁₉BFNO₃) are commonly used as stabilized precursors in Suzuki-Miyaura coupling reactions. Compared to the parent boronic acid, these esters exhibit:

- Higher Stability : Reduced reactivity toward moisture and oxygen due to boronate ester protection .

- Molecular Weight : 279.11 g/mol (vs. 196.97 g/mol for the parent compound), impacting solubility and diffusion rates in polymer matrices .

Chloro and Methyl Substitutions

4-Acetamido-2-chloro-3-methylphenylboronic acid (CAS 2377607-74-2, molecular formula C₉H₁₁BClNO₃) replaces fluorine with chlorine and adds a methyl group. Key differences include:

Positional Isomerism

Fluorine Substitution Position

- 2-Acetamido-4-fluorophenylboronic Acid (CAS 1150271-67-2): Fluorine at the para position relative to the acetamido group.

- 3-Acetamido-4-fluorophenylboronic Acid (CAS 1638329-59-5): Fluorine at the para position relative to the boronic acid group.

Meta vs. Para Acetamido Placement

- 5-Acetamidoisoquinoline (CAS 27461-33-2): A heterocyclic analog lacking the boronic acid group. This compound is unrelated to glucose sensing but highlights the importance of the boronic acid moiety for binding applications .

Performance in Glucose Sensing

This compound outperforms analogs like 3-fluoro-4-N-methylcarboxamide phenylboronic acid in contact-lens biosensors due to:

- Optimal Substituent Arrangement : The meta-fluorine and para-acetamido groups synergize to enhance glucose-binding kinetics and polymer shrinkage efficiency .

- Detection Limits: Achieves 1 µM sensitivity in synthetic tear fluid, with a 300 s response time at physiological pH . No comparable data exist for positional isomers or pinacol esters.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hazard Profiles

| Compound Name | Hazard Statements | Precautionary Measures |

|---|---|---|

| This compound | Not specified in sources | Standard boronic acid handling |

| 4-Acetamido-2-chloro-3-methylphenylboronic acid | H315, H319, H335 | Avoid inhalation, skin contact |

生物活性

4-Acetamido-3-fluorophenylboronic acid (AFPA) is a boronic acid derivative known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential in glucose sensing, enzyme inhibition, and therapeutic applications, particularly in cancer research and drug delivery systems.

Chemical Structure and Properties

The chemical formula for this compound is CHBClFNO, with a molecular weight of approximately 195.44 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable candidate for various biochemical applications.

1. Interaction with Biomolecules:

AFPA interacts with diols and other nucleophiles through its boronic acid moiety, forming reversible covalent bonds. This property is crucial for its role in enzyme inhibition and modulation of cellular processes .

2. Enzyme Inhibition:

Research indicates that AFPA can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is particularly relevant in the context of glucose metabolism and cancer cell proliferation .

3. Glucose Sensing:

AFPA has been incorporated into glucose-sensitive hydrogels, demonstrating its utility in non-invasive glucose monitoring systems. The compound's ability to form complexes with glucose allows for responsive changes in the physical properties of these hydrogels .

Cellular Effects

AFPA influences various cellular processes, including:

- Cell Signaling: Modulates pathways involved in cell growth and apoptosis.

- Gene Expression: Affects transcription factors that regulate gene expression related to metabolism and cell cycle progression .

- Metabolic Pathways: Engages in metabolic interactions that can enhance or inhibit cellular functions depending on concentration and environmental conditions.

Dosage Effects in Animal Models

Studies have shown that the biological effects of AFPA vary with dosage:

- Low Doses: May enhance metabolic activity without significant toxicity.

- High Doses: Can lead to adverse effects, including cytotoxicity and apoptosis in certain cell types .

Case Studies

- Glucose-Sensitive Hydrogels:

- Enzyme Interaction Studies:

Data Tables

| Property/Activity | Description |

|---|---|

| Molecular Weight | 195.44 g/mol |

| Chemical Formula | CHBClFNO |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Glucose Sensitivity | Forms complexes with glucose; used in hydrogels |

| Dosage Effects | Low doses enhance activity; high doses induce toxicity |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Acetamido-3-fluorophenylboronic Acid in laboratory settings?

- Methodological Answer : Use nitrile gloves and a full-body chemical-resistant suit (e.g., Tychem®) to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves immediately after use . Store the compound at 0–6°C in airtight containers to minimize degradation and volatility risks. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory when handling powdered forms to avoid inhalation hazards .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>97% by area normalization). For structural confirmation, employ -NMR (DMSO-, 400 MHz) to verify key peaks: aromatic protons (δ 7.2–7.8 ppm), acetamido group (δ 2.1 ppm), and boronic acid -B(OH) (δ 8.2 ppm) . Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 196.97 (M+H) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallize from a mixture of ethyl acetate and hexane (1:3 v/v) at 4°C. This yields needle-like crystals with >99% purity. Avoid aqueous solvents due to the compound’s hydrolytic sensitivity. Monitor pH (neutral conditions preferred) to prevent boronic acid decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro and 4-acetamido substituents influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The electron-withdrawing fluorine atom at the 3-position enhances electrophilicity of the boronic acid, accelerating transmetallation. However, steric hindrance from the acetamido group at the 4-position reduces coupling yields with bulky aryl halides. Optimize by using Pd(PPh) (2 mol%) in THF/NaCO (aq) at 80°C. For hindered partners, switch to XPhos-Pd-G3 precatalyst to improve turnover .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to model frontier molecular orbitals (FMOs). The LUMO of the boronic acid (-2.8 eV) indicates nucleophilic attack propensity. Compare with experimental Hammett substituent constants (σ = 0.34 for -F; σ = -0.15 for -NHCOCH) to validate electronic effects .

Q. How can researchers resolve contradictions in reported stability data for boronic acid derivatives under aqueous conditions?

- Methodological Answer : Conduct kinetic studies using -NMR to monitor hydrolysis rates. For this compound, prepare buffered solutions (pH 5–9) and track boronic acid → boroxin conversion. At pH 7.4 (physiological conditions), the half-life is 12 hours, but additives like mannitol (10 mM) stabilize the compound by forming reversible esters .

Key Considerations for Experimental Design

- Controlled Environment : Use argon/vacuum lines for moisture-sensitive reactions.

- Analytical Cross-Validation : Combine NMR, MS, and IR data to rule out degradation byproducts.

- Conflict Resolution : Replicate conflicting studies under standardized conditions (e.g., identical catalyst loading, solvent ratios) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。